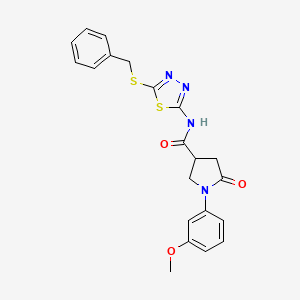

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMSRYJEAQEVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways:

Thiadiazole Formation: : The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acid derivatives.

Pyrrolidine Carboxamide Formation: : This involves the cyclization of amino acid derivatives, followed by acylation to introduce the carboxamide functional group.

Coupling Reactions: : The final step typically involves coupling the thiadiazole and pyrrolidine intermediates using standard coupling agents like EDCI or DCC under anhydrous conditions.

Industrial Production Methods:

Continuous Flow Synthesis: : For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yield.

Catalytic Methods: : Utilizing catalysts to enhance reaction rates and selectivity, such as palladium or other metal catalysts, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : This compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.

Reduction: : Reduction reactions may target the carbonyl groups within the pyrrolidine ring.

Substitution: : The aromatic rings can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation Reagents: : m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.

Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: : Halogens, sulfonyl chlorides.

Major Products:

Sulfoxides and sulfones: from oxidation.

Hydroxyl derivatives: from reduction.

Halogenated or sulfonated derivatives: from substitution.

Scientific Research Applications

Anticancer Activity

The primary application of this compound lies in its anticancer properties . Several studies have demonstrated the synthesis and evaluation of derivatives containing the 1,3,4-thiadiazole moiety, which is known for its biological activity against various cancer cell lines.

- Cytotoxicity Studies : A notable study assessed the cytotoxic effects of various derivatives, including those similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The results indicated significant activity against MDA-MB-231 breast cancer cells, with some compounds showing IC50 values as low as 9 μM, outperforming established drugs like imatinib (IC50 = 20 μM) .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of proliferation. The presence of the thiadiazole ring is critical for these activities due to its ability to interact with cellular targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole and pyrrolidine rings can significantly influence biological activity:

| Compound Variation | Activity Profile |

|---|---|

| Benzylthio group | Enhances lipophilicity and cellular uptake |

| Methoxy group | Modulates electronic properties affecting receptor binding |

| Oxopyrrolidine core | Provides structural stability and improves bioavailability |

Studies suggest that specific modifications can lead to enhanced anticancer properties, making it essential to explore various derivatives systematically .

Mechanism of Action

The mechanism by which N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves:

Interaction with Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.

Pathways Involved: : Modulates signaling pathways within cells, potentially impacting gene expression, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Aryl Groups : The 3-methoxyphenyl substituent in the target compound may confer distinct electronic effects (electron-donating methoxy group) versus the 4-fluorophenyl (electron-withdrawing) in analogues, influencing receptor binding .

- Heterocyclic Core: Replacement of thiadiazole with a thieno-pyrazol sulfone (as in ) introduces a sulfone group, which may alter solubility and metabolic stability.

Pharmacological and Physicochemical Properties

Bioactivity Trends

- Antimicrobial Activity : Compounds with 4-fluorophenyl groups (e.g., ) exhibit moderate antibacterial activity against Gram-positive strains, attributed to the fluorine atom’s electronegativity enhancing target interactions. The benzylthio group in the target compound may broaden activity spectra due to increased lipophilicity .

- Enzyme Inhibition: Thiadiazole derivatives are known inhibitors of cyclooxygenase (COX) and carbonic anhydrase. The 3-methoxyphenyl group in the target compound could favor interactions with COX-2’s hydrophobic pocket, similar to diarylheterocyclic NSAIDs .

Physicochemical Properties

- Solubility : The benzylthio substituent reduces aqueous solubility compared to isopropyl or cyclohexyl analogues, necessitating formulation adjustments for bioavailability .

- Metabolic Stability : Sulfur-containing groups (e.g., benzylthio) may resist oxidative metabolism better than alkyl chains, extending half-life .

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel compound derived from the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 5-(benzylthio)-1,3,4-thiadiazole-2-thiol. The process includes the formation of the oxopyrrolidine ring and subsequent carboxamide linkage. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing benzylthio groups have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like norfloxacin and ciprofloxacin in some cases . The presence of the thiadiazole moiety is crucial for this activity, as it enhances interaction with bacterial targets.

Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. In studies involving HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells, certain derivatives exhibited IC50 values significantly lower than that of sorafenib, a standard anticancer drug . Notably, derivatives substituted with fluorine or chlorine at specific positions on the benzyl group enhanced cytotoxicity and induced apoptosis in cancer cells.

The mechanism underlying the biological activity of this compound is multifaceted:

- Antimicrobial Mechanism : The thiadiazole ring likely interacts with bacterial enzymes or cell wall synthesis pathways.

- Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as VEGFR-2 pathways. Molecular docking studies have confirmed binding affinity to these targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl group significantly affect both antimicrobial and anticancer activities. Electron-donating groups (e.g., -OCH₃) have been associated with increased anticancer potency, while electron-withdrawing groups (e.g., -Cl) enhance antimicrobial effects .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed high activity against Staphylococcus aureus, with some compounds exhibiting MIC values comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that specific substitutions on the benzylthio group led to enhanced cytotoxic effects compared to non-substituted analogs .

Q & A

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Prodrug design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

- Deuteriation : Replace labile hydrogens (e.g., pyrrolidone α-H) with deuterium to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.